REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](O)=[O:14])=[CH:11][C:10]=1[C:18]([F:21])([F:20])[F:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([CH2:13][OH:14])=[CH:11][C:10]=1[C:18]([F:19])([F:21])[F:20])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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3.555 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred for another 30 minutes at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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quenched by addition of 2N NaOH (5 mL)
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Type
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FILTRATION
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Details
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The white precipitate was filtered off
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Type
|
WASH
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Details
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washed with dichloromethane (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the filtrate was dried over sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The resulting oil was crystallised from diethyl ether/hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CO)C(F)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |